![molecular formula C23H16Cl2O3 B11161270 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11161270.png)
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Description
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with various functional groups, including a 3,4-dichlorophenyl group, a methoxy group, a methyl group, and a phenyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H16Cl2O3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16Cl2O3/c1-14-21(27-13-15-7-9-19(24)20(25)11-15)10-8-17-18(12-22(26)28-23(14)17)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
InChI Key |
UGZOPZQSHGTSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable 3,4-dichlorophenyl halide and a nucleophilic chromen-2-one intermediate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using suitable alkylating and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.
Biological Activity
7-[(3,4-Dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in anti-inflammatory and antioxidant applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromen-2-one core structure characterized by a benzopyran moiety fused with a carbonyl group. The presence of the dichlorophenyl and methoxy substituents enhances its chemical properties and biological efficacy.
Anti-inflammatory Effects
Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. Its mechanism likely involves modulation of specific receptors or enzymes, leading to reduced inflammation markers in various biological systems.
Antioxidant Activity
The compound has shown promising antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurodegenerative conditions like Alzheimer's disease. The inhibitory activity against these enzymes suggests potential therapeutic applications in cognitive disorders.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
Study | Target | IC50 (μM) | Effect |
---|---|---|---|
Study 1 | AChE | 5.31 ± 0.28 | Inhibition |
Study 2 | BuChE | 0.69 ± 0.041 | Inhibition |
Study 3 | Antioxidant | Not specified | Scavenging activity |
These findings indicate that the compound exhibits potent enzyme inhibition alongside antioxidant effects.
Case Study: Neuroprotective Potential
A recent study explored the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. Results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar chromen derivatives:
Compound | Notable Features | Biological Activity |
---|---|---|
Compound A | Methoxy group | Antimicrobial |
Compound B | Hydroxyl group | Antioxidant |
Compound C | Fluorinated | Anti-inflammatory |
The presence of the dichlorophenyl group in our compound enhances its selectivity and potency compared to these analogs.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.